molecular formula C12H15ClO B3314885 2-Chloro-4-(4-ethoxyphenyl)-1-butene CAS No. 951889-92-2

2-Chloro-4-(4-ethoxyphenyl)-1-butene

Cat. No.: B3314885
CAS No.: 951889-92-2
M. Wt: 210.7 g/mol
InChI Key: NSDYWTLUGZCIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-ethoxyphenyl)-1-butene is an organic compound that belongs to the class of chlorinated aromatic compounds It features a butene chain substituted with a chloro group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-ethoxyphenyl)-1-butene typically involves the reaction of 4-ethoxybenzyl chloride with 2-chlorobutene under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxybenzaldehyde, while reduction can produce 4-ethoxyphenylbutane.

Scientific Research Applications

2-Chloro-4-(4-ethoxyphenyl)-1-butene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethoxyphenyl)-1-butene involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups.

    4-Chloro-2-nitrophenol: Similar structure but with a nitro group instead of an ethoxy group.

    2,6-Dichloro-4-nitrophenol: Contains two chloro groups and a nitro group, offering different reactivity.

Uniqueness

2-Chloro-4-(4-ethoxyphenyl)-1-butene is unique due to the presence of both a chloro group and an ethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYWTLUGZCIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-ethoxyphenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-ethoxyphenyl)-1-butene
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-ethoxyphenyl)-1-butene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-ethoxyphenyl)-1-butene
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-ethoxyphenyl)-1-butene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-ethoxyphenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.